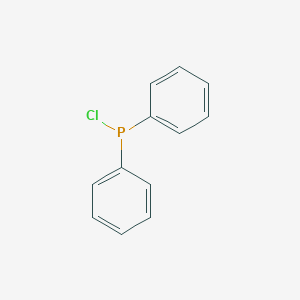
クロロジフェニルホスフィン
概要
説明
フィトンは、バイオテクノロジーや微生物学の分野で頻繁に使用される化合物です。大豆の酵素消化物であり、大豆タンパク質の酵素加水分解から得られます。フィトンは高い栄養価、特にビタミンや炭水化物の含有量で知られています。 これは、真菌や細菌を含むさまざまな微生物の培養のための優れた栄養源となります .
科学的研究の応用
Phytone has a wide range of applications in scientific research, particularly in the fields of microbiology, biotechnology, and medicine. Some of its key applications include:
Microbial Cultivation: Phytone is used as a nutrient source in culture media for the cultivation of various microorganisms, including bacteria and fungi.
Vaccine Production: Phytone is used in the production of vaccines, particularly those for animal health.
Monoclonal Antibody Production: Phytone is used in the cultivation of mammalian cells for the production of monoclonal antibodies.
Biotechnological Research: Phytone is used in various biotechnological applications, including the production of recombinant proteins and other biopharmaceuticals.
作用機序
フィトンは、主にその栄養内容を通じてその効果を発揮します。大豆タンパク質の酵素加水分解から得られたペプチドとアミノ酸は、微生物や哺乳類細胞の増殖と代謝をサポートする必須栄養素を提供します。 フィトンの高い炭水化物含有量も、これらの細胞のためのエネルギー源を提供し、それらの増殖と生産性をさらに促進します .
Safety and Hazards
将来の方向性
Chlorodiphenylphosphine is used to introduce the diphenylphosphinyl moiety by aryl ortho-lithiation . It is also used as an intermediate to make antioxidants, flame retardants, stabilizers, catalysts, photoinitiators, and optical brighteners . This suggests that Chlorodiphenylphosphine has a wide range of applications and its use will continue to expand in the future.
Relevant Papers
準備方法
合成経路と反応条件: フィトンは通常、大豆タンパク質の酵素加水分解によって調製されます。このプロセスには、大豆タンパク質をより小さなペプチドやアミノ酸に分解する特定の酵素の使用が含まれます。この酵素消化は、酵素の最適な活性を確保するために、特定のpHレベルと温度を含む制御された条件下で行われます。
工業生産方法: 工業的な設定では、フィトンの生産には大規模な酵素加水分解が伴います。大豆タンパク質を水と混合して懸濁液を形成し、次にこの混合物に酵素を添加します。反応は特定の期間進行することを許容され、その間に酵素はタンパク質を分解します。 加水分解が完了したら、混合物をろ過して未消化の物質を除去し、得られた溶液を乾燥させて粉末状のフィトンを得ます .
化学反応の分析
反応の種類: フィトンは、そのタンパク質性のために、主に加水分解反応を受けます。大豆タンパク質の酵素加水分解には、ペプチド結合の切断が含まれ、より小さなペプチドと遊離アミノ酸が生成されます。
一般的な試薬と条件: フィトンの酵素加水分解には、プロテアーゼなどの特定のタンパク質分解酵素の使用が含まれます。反応条件は通常、pH範囲6.0〜8.0と温度範囲30°C〜50°Cです。これらの条件は、酵素の最大活性を確保するために最適化されています。
生成される主要な生成物: フィトンの加水分解から生成される主要な生成物は、ペプチドと遊離アミノ酸です。 これらのより小さな分子は微生物により容易に利用されるため、フィトンは微生物の増殖のための優れた栄養源となります .
4. 科学研究への応用
フィトンは、特に微生物学、バイオテクノロジー、医学の分野で、科学研究において幅広い用途を持っています。その主要な用途には次のようなものがあります。
微生物の培養: フィトンは、細菌や真菌を含むさまざまな微生物の培養のための培養培地における栄養源として使用されます。
ワクチンの生産: フィトンは、特に動物の健康のためのワクチンの生産に使用されます。
モノクローナル抗体の生産: フィトンは、モノクローナル抗体の生産のための哺乳類細胞の培養に使用されます。
バイオテクノロジー研究: フィトンは、組換えタンパク質やその他のバイオ医薬品などのさまざまなバイオテクノロジー用途で使用されます.
類似化合物との比較
フィトンは、その組成と用途において独自のものですが、次のような他の類似の化合物と比較することができます。
フィトール: フィトールは、クロロフィルから得られる非環状ジテルペンアルコールです。
クロセイン酸: クロセイン酸は、食品や化粧品の色素として使用されるカロテノイド化合物です.
フィトンは、その高い栄養価と微生物培養やバイオ医薬品生産における特定の用途により際立っています。 大豆の酵素消化物は、さまざまな細胞タイプの増殖と生産性をサポートするペプチド、アミノ酸、炭水化物の独自の組み合わせを提供します .
特性
IUPAC Name |
chloro(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRJZXREYAXTGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7038789 | |
| Record name | Diphenylphosphinous chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7038789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Merck Index] Yellow liquid with an acrid odor; [Alfa Aesar MSDS] | |
| Record name | Chlorodiphenylphosphine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20427 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1079-66-9 | |
| Record name | Chlorodiphenylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1079-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorodiphenylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001079669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorodiphenylphosphine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60407 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphinous chloride, P,P-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenylphosphinous chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7038789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodiphenylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORODIPHENYLPHOSPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO975PJK1Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Chlorodiphenylphosphine?
A1: Chlorodiphenylphosphine has the molecular formula C12H10ClP and a molecular weight of 220.63 g/mol.
Q2: What spectroscopic data is available for characterizing Chlorodiphenylphosphine?
A2: Common spectroscopic techniques used to characterize Chlorodiphenylphosphine include: * NMR spectroscopy: 1H, 13C, and 31P NMR provide information about the structure and purity. [, , ]* IR spectroscopy: IR spectroscopy can identify functional groups present in the molecule, such as the P-Cl bond. [, ]
Q3: Is Chlorodiphenylphosphine sensitive to moisture?
A3: Yes, Chlorodiphenylphosphine is moisture-sensitive and readily hydrolyzes upon contact with water, liberating diphenylphosphine. []
Q4: How should Chlorodiphenylphosphine be stored?
A4: Due to its moisture and air sensitivity, it should be stored under an inert atmosphere like nitrogen or argon. []
Q5: Can Chlorodiphenylphosphine be used as a reagent in cross-coupling reactions?
A5: Yes, Chlorodiphenylphosphine can be used to generate various phosphonium salts in situ, which can then participate in cross-coupling reactions like the Horner-Wittig reaction. This allows for the conversion of aldehydes and ketones into homologous O,O-ketene acetals. []
Q6: What is the role of Chlorodiphenylphosphine in the synthesis of alkynylphosphine oxides?
A6: Chlorodiphenylphosphine oxide, the oxidized form of chlorodiphenylphosphine, is a key reagent in the LiN(SiMe3)2-mediated phosphorylation of terminal alkynes. This reaction provides a transition-metal-free route to alkynylphosphine oxides. []
Q7: Can Chlorodiphenylphosphine be used to synthesize phosphine ligands?
A7: Yes, Chlorodiphenylphosphine is a versatile building block for synthesizing a variety of phosphine ligands. It can react with lithiated organometallic compounds, like lithiated ferrocenes, to introduce diphenylphosphine groups, creating new phosphinoferrocene ligands. [] These ligands have potential applications in asymmetric catalysis.
Q8: How does Chlorodiphenylphosphine react with cyclic enamines?
A8: Chlorodiphenylphosphine undergoes a regio- and diastereoselective diphosphonylation reaction with cyclic enamines. This reaction provides a one-pot synthesis of α,α’-bis(diphenylphosphoryl)- and α,α’-bis(diphenylphosphorothioyl)cycloalkanones, which are valuable tridentate ligands. []
Q9: What is the mechanism of alcohol conversion to thiocyanates using Chlorodiphenylphosphine?
A9: Chlorodiphenylphosphine reacts with ammonium thiocyanate to facilitate the conversion of primary alcohols to thiocyanates with high selectivity. Notably, this method does not require an additional electrophile in the presence of trivalent phosphorus. []
Q10: Have computational methods been used to study reactions involving Chlorodiphenylphosphine?
A10: Yes, computational chemistry, particularly density functional theory (DFT) calculations, has been employed to investigate the reaction mechanisms and molecular rearrangements involving Chlorodiphenylphosphine and its oxide with various glyoxylate derivatives. This includes studying reactions with methyl glyoxylate, methyl or 8-phenylneomenthyl glyoxylate oximes, and methyl cyanoformate. []
Q11: How does the structure of Chlorodiphenylphosphine influence its reactivity?
A11: The presence of the chlorine atom makes the phosphorus center electrophilic, enabling nucleophilic substitution reactions. The two phenyl groups provide steric hindrance and can influence the reactivity and selectivity of reactions. [, , , ]
Q12: What is known about the stability of Chlorodiphenylphosphine-derived compounds?
A12: The stability of Chlorodiphenylphosphine-derived compounds can vary significantly depending on the specific structure and substituents. For instance, (diethoxymethyl)diphenylphosphine oxide, a Horner–Wittig reagent derived from Chlorodiphenylphosphine, is reported to be infinitely stable at room temperature. []
Q13: How is the purity of Chlorodiphenylphosphine assessed?
A13: Common methods include NMR spectroscopy (specifically 31P NMR) and melting point determination. []
Q14: Are there alternative reagents to Chlorodiphenylphosphine in specific reactions?
A15: Yes, depending on the specific transformation, alternative phosphorus-based reagents like diphenylphosphine, diphenylphosphinyl chloride, or other chlorophosphines might be considered. [, ] The choice of reagent depends on the specific reaction requirements and desired product.
Q15: What are some essential tools and resources for research involving Chlorodiphenylphosphine?
A15: Key resources include:* Inert atmosphere techniques: Schlenk lines and gloveboxes are crucial for handling the air- and moisture-sensitive Chlorodiphenylphosphine.* Spectroscopic characterization: NMR, IR, and mass spectrometry are essential for characterizing Chlorodiphenylphosphine and its derivatives.* Databases: Reaxys and SciFinder are invaluable for accessing literature and information on Chlorodiphenylphosphine.
Q16: What are some examples of cross-disciplinary applications of Chlorodiphenylphosphine?
A17: Chlorodiphenylphosphine-derived compounds have found applications in various fields, including:* Material science: Bio-based flame retardants have been developed using Chlorodiphenylphosphine as a starting material, showing promise in improving the fire resistance of epoxy resins without compromising processability or mechanical properties. []* Medicinal chemistry: Research explored the synthesis of organophosphorus compounds with potential antimicrobial activities using Chlorodiphenylphosphine. []* Catalysis: The development of chiral phosphine ligands from Chlorodiphenylphosphine for asymmetric catalysis showcases its importance in this field. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
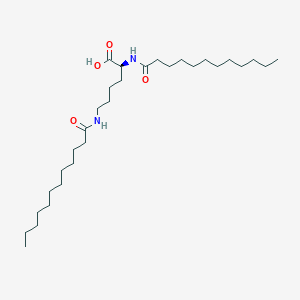
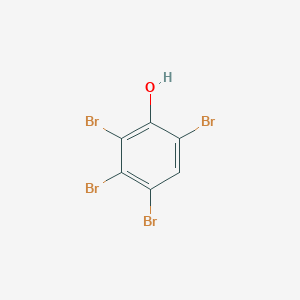
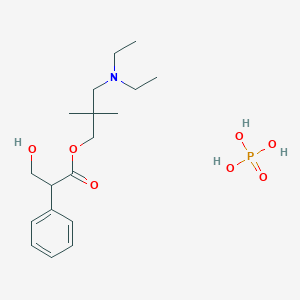
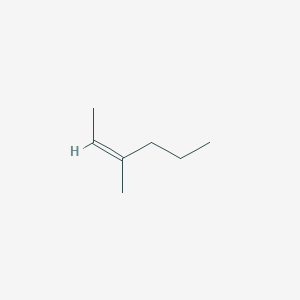
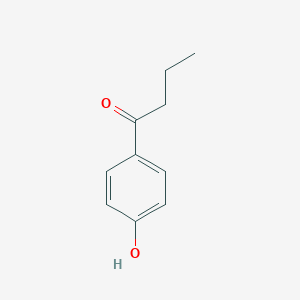

![(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene](/img/structure/B86112.png)
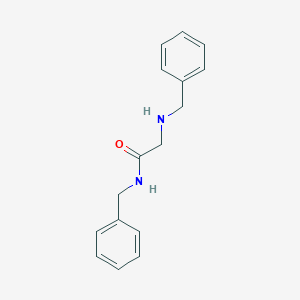
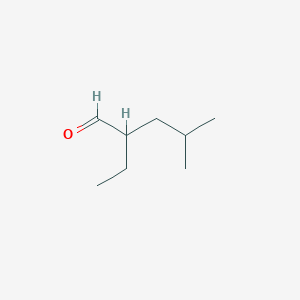
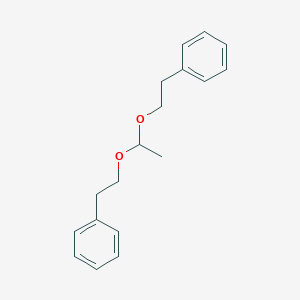
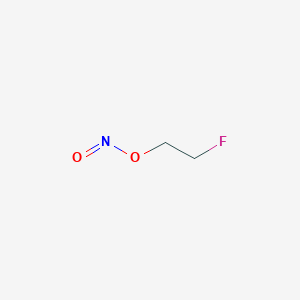
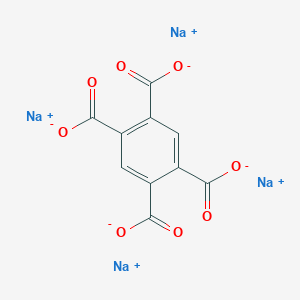
![1,4-Dithia-7-azaspiro[4.4]nonane](/img/structure/B86125.png)
![2,6-Dioxaspiro[3.3]heptane](/img/structure/B86131.png)
